molecular formula C23H28FN3O2 B5126007 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol

Cat. No.: B5126007
M. Wt: 397.5 g/mol
InChI Key: GLPCUOYXXHQVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluoro and methoxy groups, as well as a phenyl ring

Properties

IUPAC Name

2-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-16(2)26(11-12-28)14-19-15-27(21-8-6-5-7-17(21)3)25-23(19)18-9-10-22(29-4)20(24)13-18/h5-10,13,15-16,28H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPCUOYXXHQVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(CCO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and methoxy positions, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural complexity.

    Dichloroaniline: A compound with similar aromatic substitution patterns.

Uniqueness

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-propan-2-ylamino]ethanol is unique due to its specific combination of functional groups and the presence of both fluoro and methoxy substituents on the phenyl ring, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.